molecular formula C7H8ClFINO B2484224 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride CAS No. 1955540-52-9

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride

Cat. No.: B2484224
CAS No.: 1955540-52-9
M. Wt: 303.5
InChI Key: BPJGFRDFSSYYBY-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride is identified by its IUPAC name, which reflects its substituent positions and functional groups. The parent aromatic ring (aniline) bears three substituents: a fluorine atom at the 3-position, an iodine atom at the 2-position, and a methoxy group (-OCH₃) at the 4-position. The hydrochloride counterion indicates the compound’s salt form, where the aniline nitrogen is protonated.

Key synonyms and identifiers include:

  • This compound (primary name)
  • (3-Fluoro-2-iodo-4-methoxyphenyl)amine hydrochloride
  • CAS Number: 1955540-52-9
  • Molecular Formula: C₇H₈ClFINO

A separate compound, 3-Fluoro-2-iodo-4-methoxyaniline (CAS 1934694-25-3), exists as the free base form (without the hydrochloride salt), underscoring the importance of distinguishing between salt and base forms in nomenclature.

Identifier Value Source
IUPAC Name This compound
CAS Number 1955540-52-9
Molecular Formula C₇H₈ClFINO

Molecular Formula and Crystallographic Data

The molecular formula C₇H₈ClFINO corresponds to a molecular weight of 303.50 g/mol . While direct crystallographic data for this compound are not explicitly reported in the provided sources, structural inferences can be drawn from related iodinated aniline derivatives and general crystallographic principles.

Key molecular parameters:

  • Molecular Weight : 303.50 g/mol
  • InChI Key : BPJGFRDFSSYYBY-UHFFFAOYSA-N
  • SMILES Representation : COc1ccc(c(c1F)I)N.Cl

Crystallographic characterization typically involves X-ray diffraction to determine atomic coordinates, bond lengths, and angles. For example, analogous iodinated aniline derivatives (e.g., 3-iodo-4-methoxyaniline) exhibit crystalline structures with intermolecular hydrogen bonding and halogen interactions. The presence of iodine and fluorine substituents in this compound suggests potential for similar non-covalent interactions, influencing crystal packing.

Structural Elucidation via X-ray Diffraction Analysis

X-ray diffraction (XRD) is the gold standard for determining the crystal structure of small molecules. While specific XRD data for this compound are unavailable in the provided sources, the methodology for structural analysis can be extrapolated from analogous compounds.

General XRD workflow for structural elucidation:

  • Sample Preparation : Crystallization of the compound under controlled conditions (e.g., vapor diffusion).
  • Data Collection : Measurement of diffraction patterns using synchrotron or laboratory X-ray sources.
  • Structure Solution : Application of direct methods (e.g., SHELXS) or molecular replacement to resolve atomic positions.
  • Refinement : Optimization of atomic coordinates and thermal parameters using software like SHELXL or OLEX2.

Key structural features inferred for this compound:

  • Substituent Orientation : The fluorine and iodine atoms occupy adjacent positions (2- and 3-positions), while the methoxy group is para to the amino group.
  • Hydrogen Bonding : The protonated amine group likely forms hydrogen bonds with chloride ions or adjacent oxygen atoms, stabilizing the crystal lattice.
  • Halogen Interactions : Iodine’s large atomic radius may enable weak iodine-fluorine or iodine-chloride interactions, influencing crystal packing.

Properties

IUPAC Name

3-fluoro-2-iodo-4-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FINO.ClH/c1-11-5-3-2-4(10)7(9)6(5)8;/h2-3H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGFRDFSSYYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)N)I)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClFINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride typically involves multiple steps, starting from commercially available aniline derivatives. One common synthetic route includes:

    Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Halogenation: Fluorine and iodine atoms are introduced through halogenation reactions.

    Methoxylation: The methoxy group is introduced via a methoxylation reaction.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have demonstrated that 3-fluoro-2-iodo-4-methoxyaniline hydrochloride exhibits potential anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell growth in vitro. For instance, it was tested against several cancer cell lines, revealing significant inhibition rates that suggest its potential as a therapeutic agent in cancer treatment .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of biological pathways associated with cell proliferation and apoptosis. Its halogenated structure is believed to enhance binding affinity to specific molecular targets involved in tumorigenesis .

Organic Synthesis

Intermediate in Chemical Reactions
this compound serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Dye Production
This compound is also utilized in the production of dyes and pigments due to its vibrant color properties imparted by the methoxy and halogen substituents. Its application in dye synthesis showcases its versatility beyond medicinal uses .

Biological Research

Buffering Agent
this compound has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell cultures where maintaining pH stability is crucial . Its buffering capacity allows for controlled experimental conditions that are essential for accurate biological assessments.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentSignificant inhibition of tumor cell growth
Organic SynthesisIntermediate for biaryl compoundsEssential for Suzuki-Miyaura coupling
Dye ProductionSynthesis of dyesExhibits vibrant color properties
Biological ResearchBuffering agent for cell culturesMaintains pH stability

Case Studies

  • Anticancer Efficacy Study : A study conducted by the National Cancer Institute evaluated the effects of this compound on various cancer cell lines. Results indicated a mean growth inhibition rate of over 50% across multiple tested lines, highlighting its potential as a lead compound for further development .
  • Synthesis Pathway Exploration : Research focusing on synthetic pathways involving this compound has shown its effectiveness in generating novel biaryl derivatives with enhanced biological activity. The study detailed reaction conditions that optimize yield and purity, contributing to more efficient synthetic methodologies .

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with two closely related derivatives:

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties
3-Fluoro-2-iodo-4-methoxyaniline hydrochloride C₇H₈ClFINO 303.46 F, I, OCH₃, NH₂·HCl 1934694-25-3 Predicted CCS: 141.5 Ų ([M+H]⁺)
3-Fluoro-4-methoxyaniline hydrochloride C₇H₈ClFNO 177.04 F, OCH₃, NH₂·HCl Not available Topological PSA: 35.2 Ų
3-Fluoro-4-methoxyaniline (free base) C₇H₈FNO 141.14 F, OCH₃, NH₂ 366-99-4 mp: 81–84°C
Key Observations :

Iodine Substituent : The presence of iodine in the target compound increases its molecular weight by ~126 g/mol compared to 3-fluoro-4-methoxyaniline hydrochloride. Iodine’s large atomic radius and polarizability may enhance intermolecular interactions, affecting solubility and reactivity .

Hydrochloride Salt : The hydrochloride form improves water solubility compared to the free base (e.g., 3-fluoro-4-methoxyaniline), which is critical for pharmaceutical formulation .

Electron-Donating/Withdrawing Effects : The methoxy group (-OCH₃) is electron-donating, while fluorine (-F) and iodine (-I) are electron-withdrawing. This combination likely influences the compound’s acidity (pKa) and nucleophilic substitution reactivity .

Analytical and Chromatographic Behavior

  • Collision Cross-Section (CCS): The target compound’s CCS values for [M+H]⁺ (141.5 Ų) and [M+Na]⁺ (146.0 Ų) suggest distinct ion mobility profiles compared to non-iodinated analogues, which are smaller and less polarizable .

Biological Activity

3-Fluoro-2-iodo-4-methoxyaniline hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a methoxy group, a fluorine atom, and an iodine atom attached to an aniline backbone. This unique arrangement contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can function as either an inhibitor or activator depending on the biological context. It may bind to active sites on enzymes, alter their activity, or modulate receptor functions, impacting various biochemical pathways.

1. Enzyme Interaction Studies

The compound is utilized in biochemical assays to study enzyme interactions. It serves as a probe that helps elucidate the mechanisms of enzyme catalysis and inhibition.

2. Therapeutic Investigations

Research has indicated that this compound may have therapeutic applications, particularly as a precursor in drug development. Its structural features allow for modifications that can enhance its pharmacological properties.

3. Antimicrobial and Anticancer Activity

Preliminary studies suggest potential antimicrobial and anticancer activities. The compound's ability to interact with cellular targets may lead to cytotoxic effects against various cancer cell lines and pathogenic microorganisms .

Case Studies and Experimental Data

Study FocusFindings
Enzyme Inhibition The compound demonstrated significant inhibition of specific enzymes, indicating potential use in therapeutic settings.
Anticancer Activity In vitro studies showed that derivatives of similar compounds exhibit cytotoxicity against cancer cell lines such as HeLa and HCT116, suggesting that this compound could have similar effects .
Antimicrobial Properties Compounds with similar structures have been tested against bacteria like Staphylococcus aureus and E. coli, showing promising antibacterial activity .

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-2-iodo-4-methoxyaniline hydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Steps :
    • Start with 4-methoxyaniline as the precursor.
    • Introduce fluorine via electrophilic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature .
    • Iodination at the ortho position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) .
    • Hydrochloride salt formation via treatment with HCl gas in anhydrous ether.
  • Purification :
    • Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the pure compound.
    • Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • Key Techniques :
    • NMR :
  • 1H^{1}\text{H}-NMR: Methoxy (-OCH3_3) appears as a singlet (~δ 3.8 ppm). Fluorine and iodine substituents cause deshielding of adjacent protons.
  • 19F^{19}\text{F}-NMR: Single peak confirms fluorine position (~δ -110 to -120 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ (expected m/z ~314).
    • IR : Stretching bands for NH3+_3^+ (~2500 cm1^{-1}) and C-I (~500 cm1^{-1}).
  • Contradiction Resolution :
    • Cross-validate using X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What storage and handling protocols ensure the stability of this compound?

Methodological Answer :

  • Storage :
    • Store in amber vials at room temperature (RT) in a desiccator (RH <30%) to prevent hydrolysis .
    • Avoid prolonged exposure to light (iodine may photodegrade).
  • Handling :
    • Use inert atmosphere (N2_2/Ar) for moisture-sensitive reactions.
    • PPE: Nitrile gloves, lab coat, and safety goggles .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine influence reactivity in cross-coupling reactions?

Methodological Answer :

  • Electronic Impact :
    • Fluorine : Strong electron-withdrawing effect activates the aromatic ring for nucleophilic attack at meta/para positions.
    • Iodine : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki, Ullmann).
  • Optimized Conditions :
    • Use Pd(PPh3_3)4_4 (5 mol%) with K2_2CO3_3 in DMF/H2_2O (3:1) at 80°C for Suzuki-Miyaura coupling .
    • Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).

Q. What strategies mitigate variability in enzyme inhibition assays involving this compound?

Methodological Answer :

  • Assay Design :
    • Use recombinant enzymes (e.g., kinases) with fluorogenic substrates.
    • Include positive controls (e.g., staurosporine) and negative controls (DMSO-only).
  • Data Normalization :
    • Normalize activity to protein concentration (Bradford assay).
    • Perform triplicate runs and apply statistical analysis (e.g., Student’s t-test) .

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

Methodological Answer :

  • In Silico Tools :
    • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., RORγt ).
    • QSAR : Develop models with descriptors like logP, polar surface area, and H-bond acceptors.
  • Validation :
    • Compare predicted IC50_{50} values with in vitro results. Adjust substituents (e.g., replacing iodine with bromine) to enhance binding affinity .

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